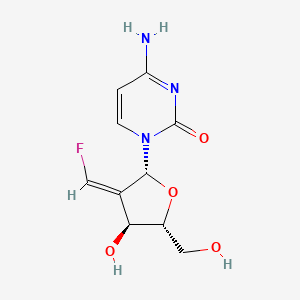
Tezacitabine anhydrous, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tezacitabine anhydrous, (Z)-, involves multiple steps. One of the key steps includes the reaction of labeled fluoromethyl phenyl sulfone with diethyl chlorophosphate and lithium hexamethyldisylazide in tetrahydrofuran (THF) to afford the fluorovinyl sulfone as a mixture of (E) and (Z) isomers. The (Z) isomer is then separated by flash chromatography .
Industrial Production Methods: Industrial production methods for tezacitabine anhydrous, (Z)-, are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective deprotection, and purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Tezacitabine anhydrous, (Z)-, undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly involving the fluoromethylene group, are significant in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Reagents like diethyl chlorophosphate and lithium hexamethyldisylazide in THF are used in the synthesis.
Major Products Formed: The major products formed from these reactions include various intermediates leading to the final product, tezacitabine anhydrous, (Z)-.
Scientific Research Applications
Tezacitabine anhydrous, (Z)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying nucleoside analogues and their chemical properties.
Biology: The compound is investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Tezacitabine anhydrous, (Z)-, is primarily researched for its potential in cancer treatment. .
Industry: While its industrial applications are limited, it is used in pharmaceutical research and development.
Mechanism of Action
Tezacitabine anhydrous, (Z)-, exerts its effects through multiple mechanisms:
Phosphorylation: It is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites.
Inhibition of Ribonucleotide Reductase: The diphosphate form binds to and irreversibly inhibits ribonucleotide reductase, leading to the inhibition of DNA synthesis and tumor cell apoptosis.
Substrate for DNA Polymerase: The triphosphate form acts as a substrate for DNA polymerase, further compromising DNA replication.
Comparison with Similar Compounds
Tezacitabine anhydrous, (Z)-, can be compared with other nucleoside analogues such as:
Gemcitabine: Another nucleoside analogue used in cancer treatment, but with a different mechanism of action.
Cytarabine: Used primarily in the treatment of hematological malignancies, with a similar mechanism involving DNA synthesis inhibition.
Fludarabine: Another purine nucleoside analogue with applications in treating hematological cancers
Tezacitabine anhydrous, (Z)-, stands out due to its unique fluoromethylene group, which provides resistance to metabolic deactivation by cytidine deaminase, enhancing its stability and efficacy .
Properties
CAS No. |
130306-01-3 |
|---|---|
Molecular Formula |
C10H12FN3O4 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3Z,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3-/t6-,8+,9-/m1/s1 |
InChI Key |
GFFXZLZWLOBBLO-HSSIHTFZSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C\F)/[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















